5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-4-9-7-11(15)14(13-9)10-5-3-6-12-8-10/h3,5-6,8H,2,4,7H2,1H3 |
InChI Key |
YBBBFTXLNOUTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 5 of the pyrazol-3-one ring significantly influence molecular properties. Below is a comparative analysis with key analogs:
Key Observations:
- Lipophilicity : The propyl group in the target compound increases logP compared to methyl or cyclopropyl analogs, favoring passive diffusion across biological membranes .
- Solubility : The glycyl group in the 5-methyl analog () introduces polar amide bonds, enhancing aqueous solubility but reducing membrane permeability .
- Biological Activity: Fluorophenoxy-substituted analogs () exhibit potent dihydroorotate dehydrogenase (DHODH) inhibition due to electron-withdrawing groups enhancing target affinity . The target compound’s pyridin-3-yl group may mimic these interactions but requires empirical validation.
Q & A
Q. Critical factors :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Acidic or basic catalysts (e.g., NaOAc) influence cyclization efficiency .
How is the structure of this compound characterized using spectroscopic methods?
Basic
Structural confirmation relies on multi-technique analysis :
- NMR :
- ¹H NMR : Peaks at δ 1.5–2.0 ppm (propyl CH₂), δ 8.0–9.0 ppm (pyridine protons).
- ¹³C NMR : Carbonyl (C=O) signal near δ 165–175 ppm.
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N pyrazole ring) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₁₁H₁₃N₃O (calc. 203.1 g/mol) .
What computational methods predict the biological activity of pyrazolone derivatives, and how reliable are these predictions?
Advanced
In silico tools such as molecular docking (AutoDock, Schrödinger) and QSAR models are used to predict interactions with biological targets (e.g., kinases, COX enzymes).
- Docking studies : Assess binding affinity to receptors like COX-2 using the pyridine and pyrazolone moieties as key pharmacophores .
- Reliability : Predictions are validated via correlation with in vitro assays (e.g., IC₅₀ values). Discrepancies arise due to solvation effects or protein flexibility .
How can researchers resolve contradictions in reported biological activities of structurally similar pyrazolone derivatives?
Advanced
Contradictions often stem from structural nuances or assay variability . Strategies include:
- Comparative SAR analysis : Systematically vary substituents (e.g., propyl vs. pentyl chains) to isolate activity trends .
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds to minimize inter-lab variability .
- Meta-analysis : Aggregate data from multiple studies to identify consensus mechanisms (e.g., anti-inflammatory vs. anticancer activity) .
What physicochemical properties are critical for the stability of this compound in different solvents?
Q. Basic
What strategies optimize regioselectivity in alkylation or acylation reactions of pyrazolone derivatives?
Q. Advanced
- Directing groups : Use electron-withdrawing substituents (e.g., pyridine) to guide alkylation to the N-1 position .
- Protection/deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) to achieve selective functionalization .
- Catalytic systems : Transition metals (e.g., Pd) enhance selectivity in cross-coupling reactions .
Which analytical techniques are recommended for assessing the purity of pyrazolone derivatives during synthesis?
Q. Basic
- HPLC : Use C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile (80:20 v/v) .
- TLC : Monitor reaction progress using silica plates and UV visualization.
- Elemental analysis : Confirm empirical formula (e.g., C₁₁H₁₃N₃O) with <0.3% deviation .
How does the substitution pattern on the pyrazole ring influence the pharmacological profile of pyrazolone derivatives?
Q. Advanced
| Substituent | Position | Effect on Activity |
|---|---|---|
| Propyl | 5-position | Enhances lipophilicity and CNS uptake |
| Pyridinyl | 2-position | Improves hydrogen bonding with targets |
| Methyl | 3-position | Reduces metabolic degradation |
| Variations in substituents alter binding affinity, bioavailability, and toxicity profiles, as seen in analogs like phenylpyrazolone (anti-inflammatory) and 3-methylpyrazolone (analgesic) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
